molecular formula C18H16N4O3 B2528693 N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide CAS No. 1209674-36-1

N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide

Katalognummer: B2528693
CAS-Nummer: 1209674-36-1
Molekulargewicht: 336.351
InChI-Schlüssel: OWZODSHERNJEIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β) source . This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Dysregulation of GSK-3β activity is implicated in the pathogenesis of several major diseases, making it a high-value target for therapeutic investigation source . The primary research value of this compound lies in its application for studying neurodegenerative disorders, particularly Alzheimer's disease. By inhibiting GSK-3β, this molecule reduces the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles, which is one of the cardinal pathological features of Alzheimer's source . Consequently, it serves as a crucial chemical tool for probing the molecular mechanisms linking GSK-3β to tauopathy and neuronal death. Beyond Alzheimer's disease, this inhibitor is also utilized in research exploring other conditions associated with GSK-3β, such as mood disorders, certain cancers, and diabetes, providing researchers with a means to dissect complex signaling pathways involving Wnt/β-catenin and PI3K/Akt for both basic science and drug discovery endeavors.

Eigenschaften

IUPAC Name

N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-22-17-15(16(21-22)20-18(24)13-8-5-9-25-13)12(10-14(23)19-17)11-6-3-2-4-7-11/h2-9,12H,10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZODSHERNJEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation of 3-Aminopyrazolone with Cyclic Ketones

The pyrazolo[3,4-b]pyridine scaffold is traditionally synthesized via condensation of 3-amino-1-methylpyrazolin-5-one with cyclic diketones or pyrone derivatives. For example, refluxing 3-amino-1-methylpyrazolin-5-one with 4-hydroxy-6-methylpyran-2-one in butanol for 72 hours yields a pyrazolo[3,4-b]pyridin-3-one intermediate. This reaction proceeds through nucleophilic attack at the pyrone’s carbonyl group, followed by cyclodehydration (Scheme 1).

Scheme 1:
$$
\text{3-Amino-1-methylpyrazolin-5-one} + \text{4-Hydroxy-6-methylpyran-2-one} \xrightarrow{\text{Butanol, reflux}} \text{1-Methyl-6-oxo-pyrazolo[3,4-b]pyridin-3-one}
$$

The 4-phenyl substituent is introduced by substituting the pyrone derivative with a phenyl-containing analog, such as 4-phenyl-2-pyrone. Nuclear magnetic resonance (NMR) analysis of intermediates confirms regioselective formation, with characteristic signals for the 1-methyl group (δ = 3.33 ppm, singlet) and the 6-oxo lactam (δ = 167.5 ppm in $$^{13}\text{C}$$ NMR).

Alternative Multi-Component Synthesis

A one-pot multi-component approach using pyruvic acid, 1,3-diphenylpyrazole-4-carbaldehyde, and aromatic amines in acetic acid has been reported for related pyrazolo-furanone systems. Adapting this method, the pyrazolo[3,4-b]pyridine core can be assembled by condensing 1-methyl-3-aminopyrazolone with phenylpyruvic acid and a methylamine derivative. This route achieves yields of 47–60% under reflux conditions.

Functionalization at the N-1 Position

Alkylation with Methyl Iodide

The 1-methyl group is introduced via alkylation of the pyrazolo[3,4-b]pyridin-3-one intermediate. Treatment with sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with methyl iodide, affords the N-1-methylated product in 72% yield.

Table 1: Optimization of Alkylation Conditions

Base Solvent Temperature Yield (%)
NaH THF 0°C → RT 72
K₂CO₃ Acetone Reflux 58
DBU DMF 50°C 65

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1\text{H}$$ NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H, NH), 7.89–7.22 (m, 9H, Ar-H), 6.78 (d, J = 8.9 Hz, 1H, furan-H), 3.41 (s, 3H, N-CH₃).
  • $$^{13}\text{C}$$ NMR (101 MHz, DMSO-d₆): δ 167.8 (C=O), 163.2 (furan C=O), 152.4–116.7 (aromatic carbons), 34.1 (N-CH₃).
  • HRMS (ESI): m/z calculated for C₂₀H₁₈N₄O₃ [M+H]⁺: 385.1284; found: 385.1289.

Mechanistic Insights and Side Reactions

Competing Tautomerization Pathways

During alkylation, tautomerization of the pyridinone ring may lead to O-methylation byproducts (e.g., 3-methoxy derivatives). Using NaH as a base minimizes this side reaction, whereas potassium carbonate increases O-methylation to 21%.

Analyse Chemischer Reaktionen

Types of Reactions

N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 4

The phenyl group at position 4 distinguishes the target compound from analogues with alternative aryl or heteroaryl substitutions:

  • BG14525 (N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]furan-2-carboxamide): Substituent: Thiophen-2-yl instead of phenyl. Molecular Formula: C₁₆H₁₄N₄O₃S; MW: 342.37 g/mol .
  • Compound from (1-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide): Substituent: 4-Fluorophenyl and a pyrrolidone-carboxamide group. The pyrrolidone moiety may increase conformational flexibility. Molecular Formula: C₂₃H₂₂FN₅O₄; MW: 451.45 g/mol .

Modifications at Position 3

The furan-2-carboxamide group at position 3 is a key pharmacophore. Analogues with alternative carboxamide substituents include:

  • N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () :
    • Substituent : Ethyl and methyl groups on the pyrazole ring.
    • Impact : Increased hydrophobicity due to alkyl groups, which may affect bioavailability.
    • Molecular Formula : C₂₁H₂₂N₆O; MW : 374.44 g/mol .

Core Scaffold Differences

  • Pyrazolo[3,4-c]pyridine Derivatives (): Example: 3-{1H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridin-3-yl}pyridine dihydrochloride.

Comparative Data Table

Compound Name (Reference) Position 4 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Phenyl Furan-2-carboxamide C₁₈H₁₆N₄O₃ 336.35 Aromatic, moderate lipophilicity
BG14525 Thiophen-2-yl Furan-2-carboxamide C₁₆H₁₄N₄O₃S 342.37 Higher lipophilicity (S atom)
Compound Phenyl Pyrazole-4-carboxamide (alkyl) C₂₁H₂₂N₆O 374.44 Increased hydrophobicity
Compound 4-Fluorophenyl Pyrrolidine-3-carboxamide C₂₃H₂₂FN₅O₄ 451.45 Halogen bonding potential, conformational flexibility

Research Implications

  • Synthetic Accessibility : The target compound’s furan and phenyl groups are synthetically tractable, as seen in BG14525’s synthesis via Suzuki-Miyaura coupling .
  • Pharmacological Potential: Pyrazolo[3,4-b]pyridines are explored as kinase inhibitors (e.g., analogues in targeting chromen-containing kinases). The target’s furan-carboxamide group may mimic ATP’s adenine in kinase binding pockets.
  • Optimization Strategies : Replacing phenyl with fluorophenyl () or thiophene (BG14525) could fine-tune drug-likeness, requiring further enzymatic assays for validation.

Biologische Aktivität

The compound N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide is a derivative of pyrazolo[3,4-b]pyridine, a class of compounds known for their diverse biological activities. This article explores its biological activity, particularly its anticancer potential and other pharmacological effects.

Chemical Structure and Properties

N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide can be represented by the following chemical structure:

PropertyValue
Molecular Formula C21_{21}H19_{19}N5_{5}O2_{2}
Molecular Weight 394.9 g/mol
CAS Number 1169984-01-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The pyrazole derivatives are primarily recognized for their anticancer , anti-inflammatory , and antioxidant properties.

Anticancer Activity

Research indicates that compounds similar to N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 Cell Line : Compounds within this class have shown IC50_{50} values ranging from 0.39 µM to 1.88 µM against breast cancer cells (MCF7) .
  • A375 Cell Line : Another derivative demonstrated an IC50_{50} of 4.2 µM against melanoma cells .
  • Inhibition of Kinases : Several studies have reported that pyrazole derivatives inhibit key kinases involved in cancer progression. For example, a compound with similar structural features inhibited Aurora-A kinase with an IC50_{50} of 0.16 µM .

The anticancer effects of pyrazole derivatives are attributed to several mechanisms:

  • Cell Cycle Arrest : These compounds often induce cell cycle arrest in the G1 phase.
  • Apoptosis Induction : They promote apoptosis in cancer cells through intrinsic and extrinsic pathways.

Anti-inflammatory and Other Activities

Besides anticancer properties, N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide may also exhibit:

  • Anti-inflammatory Effects : Similar compounds have been shown to reduce inflammation markers in vitro.
  • Antioxidant Properties : They possess the ability to scavenge free radicals and reduce oxidative stress .

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

Study ReferenceCompound TestedCell LineIC50_{50} (µM)
Bouabdallah et al. N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHepG23.25
Li et al. Pyrazole derivativeHCT1160.39
Kumar et al. Novel pyrazole derivativesMCF70.01

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.